molecular formula C6H12O6 B118783 D-Glucose-1-13C CAS No. 40762-22-9

D-Glucose-1-13C

Cat. No. B118783
CAS RN: 40762-22-9
M. Wt: 181.15 g/mol
InChI Key: WQZGKKKJIJFFOK-USBRANDWSA-N
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Description

D-Glucose-1-13C is a stable isotope-labeled form of glucose . It’s a monosaccharide and an important carbohydrate in biology . It serves a variety of applications, including metabolic tracer studies, fatty acid synthesis, as a minimal media reagent, as starting material, and as an internal standard .


Synthesis Analysis

D-Glucose-1-13C can be used to predict the primary reaction mechanism in pyrolysis of glucose . It has also been used to study C−C bond cleavage mechanism in the conversion of labeled glucose into alkanediols using a Ni−MgO−ZnO catalyst .


Molecular Structure Analysis

The molecular weight of D-Glucose-1-13C is 181.15 g/mol . Its chemical formula is HOCH2(CHOH)4*CHO .


Chemical Reactions Analysis

D-Glucose-1-13C can be used to predict the primary reaction mechanism in pyrolysis of glucose . It has also been used to study C−C bond cleavage mechanism in the conversion of labeled glucose into alkanediols using a Ni−MgO−ZnO catalyst .


Physical And Chemical Properties Analysis

D-Glucose-1-13C is a powder with a molecular weight of 181.15 g/mol . It is stored at room temperature away from light and moisture .

Scientific Research Applications

  • 13C Metabolic Flux Analysis (13C-MFA)

    • Field : Physiological research of neural cells .
    • Application : 13C-MFA has emerged as a powerful tool for quantifying in vivo metabolic pathway activity of different biological systems .
    • Method : This technology involves the use of isotope labeling models (ILM), isotope pattern measuring techniques, optimization algorithms, and statistical methods .
    • Results : It plays an important role in understanding intracellular metabolism and revealing pathophysiology mechanisms .
  • Metabolic Enrichment Analysis

    • Field : Study of brain metabolic heterogeneity .
    • Application : Stable 13C-labeled compounds coupled to mass spectrometric analysis has enabled the characterization of dynamic metabolite partitioning in various experimental conditions .
    • Method : This involves feeding murine acute cerebellar slices with 13C-labeled substrates .
    • Results : This information is particularly relevant for the study and functional understanding of brain metabolic heterogeneity .
  • Metabolic Fate Mapping

    • Field : Metabolic research .
    • Application : 13C metabolic fluxomics has been applied to a number of important studies in recent years, strongly pushing forward the frontiers of metabolic research .
    • Method : Accurately estimating flux within complex metabolic networks requires 13C metabolic fluxomics .
    • Results : Flux information deepens our understanding of cell growth and maintenance in response to environmental changes .
  • Investigation of Metabolic Processes

    • Field : Metabolic research .
    • Application : The introduction of safer, non-radioactive, stable 13C isotope-labeled compounds has expanded the range of applications for mapping the metabolic fate of different carbon substrates in brain tissue .
    • Method : This involves the use of stable isotope-labeled substrates .
    • Results : This methodology has been used to investigate intercellular compartmentalization of metabolic processes in the brain .
  • Gut Microbiome-Host Organ Communications

    • Field : Microbiome research .
    • Application : Gut microbiome metabolites are important modulators of host health and disease . The overall metabolic potential of the gut microbiome and interactions with the host organs have been underexplored .
    • Method : Using stable isotope resolved metabolomics (SIRM) in mice orally gavaged with 13C-inulin (a tracer), dynamic enrichment of 13C-metabolites in cecum contents in the amino acids and short-chain fatty acid metabolism pathways was observed .
    • Results : Organ-specific and time-dependent 13C metabolite enrichments were observed . Carbons from the gut microbiome were preferably incorporated into choline metabolism and the glutamine-glutamate/GABA cycle in the liver and brain, respectively .
  • Investigation of Psychiatric and Neurological Disorders

    • Field : Neurological and psychiatric research .
    • Application : 13C MRS can be used to investigate several psychiatric and neurological disorders as it directly reflects the real-time production and alterations of key brain metabolites .
    • Method : This involves the use of 13C MRS .
    • Results : This methodology has been used to highlight the chronology, the technological advancements, and the applications of 13C MRS in various brain diseases .
  • Hyperpolarized 13C MRI

    • Field : Medical imaging .
    • Application : Hyperpolarized 13C MRI/S enables real-time non-invasive assessment of metabolic processes .
    • Method : This involves the use of hyperpolarized 13C MRI/S .
    • Results : It holds great promise for a diverse range of clinical applications spanning fields like oncology, neurology, and cardiology, with a potential for improving early diagnosis of disease, patient stratification, and therapy response assessment .
  • Investigation of Neurotransmission in Diseases

    • Field : Neurological and psychiatric research .
    • Application : 13C MRS enables the detection of specific neurochemicals and their neuroenergetic correlation with neuronal function .
    • Method : This involves the use of 13C MRS and the infusion of 13C-labeled substrates .
    • Results : The synergistic outcome of 13C MRS and the infusion of 13C-labeled substrates provide an understanding of neurometabolism and the role of glutamate/gamma-aminobutyric acid (GABA) neurotransmission in diseases, such as Alzheimer’s disease, schizophrenia, and bipolar disorder .

Safety And Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling D-Glucose-1-13C . Use personal protective equipment and ensure adequate ventilation .

Future Directions

Hyperpolarized 13C MRI, which uses D-Glucose-1-13C, holds great promise for a diverse range of clinical applications spanning fields like oncology, neurology, and cardiology . It has the potential for improving early diagnosis of disease, patient stratification, and therapy response assessment .

Relevant Papers

There are several papers that discuss the use of D-Glucose-1-13C in various applications. For instance, it has been used to predict the primary reaction mechanism in pyrolysis of glucose . It has also been used to study C−C bond cleavage mechanism in the conversion of labeled glucose into alkanediols using a Ni−MgO−ZnO catalyst . More research is being conducted to explore its potential in various fields .

properties

IUPAC Name

(3R,4S,5S,6R)-6-(hydroxymethyl)(213C)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-USBRANDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([13CH](O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90484451
Record name D-Glucose-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90484451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Glucose-1-13C

CAS RN

40762-22-9
Record name D-Glucose-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90484451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Accordingly, hetero-lactic fermentation of a mixture containing hexose and pentose may be performed. Hetero-lactic fermentation is conducted while neutralizing with ammonia to produce ammonium lactate and ethanol from hexose, and to produce ammonium lactate and ammonium acetate from pentose. Ammonium lactate and ammonium acetate are esterified with ethanol (if amount of ethanol obtained by fermentation is not enough, ethanol might be further added) to yield ethyl lactate and ethyl acetate, respectively. Ammonia generated at the time of esterification is recovered. Unreacted ethanol is distilled off, and purification of ethyl lactate is conducted by distillation with removing and recovering ethyl acetate.
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Synthesis routes and methods II

Procedure details

A 40-% D-fructose solution was adjusted to pH 11 for heating at 100° C. for 90 minutes by a batch-wise process. So as to maintain the pH, an appropriate volume of 4N NaOH was added every 30 minutes.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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D-Glucose-1-13C
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D-Glucose-1-13C
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D-Glucose-1-13C
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Citations

For This Compound
68
Citations
R Tressl, E Kersten, D Rewicki - Journal of Agricultural and Food …, 1993 - ACS Publications
The formation of pyrroles during heating of D-glucose with amines (Jurch and Tatum, 1970; Olsson et al., 1977; Njoroge et al., 1988; Beck et al., 1989) and-amino acids (Olsson et al., …
Number of citations: 0 pubs.acs.org
A Morita, N Mori, R Nishida, N Hirai… - Journal of Pesticide …, 2004 - jstage.jst.go.jp
The monoterpene neral [(Z)-3, 7-dimethyl-2, 6-octadienal], an alarm pheromone, has been identified as a major component of the opisthonotal gland exudates of Carpoglyphus lactis, …
Number of citations: 0 www.jstage.jst.go.jp
R Tressi, CT Piechotta, D Rewicki, E Krause - International Congress …, 2002 - Elsevier
Modification of peptide lysine during Maillard reaction of d-glucose and d-lactose - ScienceDirect Skip to main content Skip to article Elsevier logo Journals & Books RegisterSign in …
Number of citations: 0 www.sciencedirect.com
DL Water - Citeseer
Research into the relationship between energy expenditure, physical activity and body weight is of increasing importance in light of the growing epidemic of obesity and its health-…
Number of citations: 0 citeseerx.ist.psu.edu
M Tiainen, H Maaheimo, P Soininen… - Magnetic Resonance …, 2010 - Wiley Online Library
The one‐ and two‐bond 13 C isotope shifts, typically −1.5 to −2.5 ppb and −0.7 ppb respectively, in non‐cyclic aliphatic systems and up to −4.4 ppb and −1.0 ppb in glucose cause …
O Marcq, JM Barbe, A Trichet, R Guilard - Carbohydrate Research, 2009 - Elsevier
The ozonation of d-glucose-1- 13 C, 2- 13 C, and 6- 13 C was carried out at pH 2.5 in a semi-batch reactor at room temperature. The products present in the liquid phase were analyzed …
Number of citations: 0 www.sciencedirect.com
Y Zhang, BM Chang, B Burdet, Z Dai, S Delrot… - Plant …, 2022 - academic.oup.com
… Carbon isotope ratio (δ13C) in various organs of Merlot grapevines following infusion of D-glucose-1-13C (transport sugar) or L-glucose-1-13C (nontransport sugar) at the stylar end of …
Number of citations: 0 academic.oup.com
Y Sugiyama, H Nagasawa, A Suzuki… - The Journal of …, 2002 - jstage.jst.go.jp
(Table 1). These results indicated that the carbon skeletons of both the glucose residue and the cyclopentane ring moiety were each derived from glucose, and the cyclopentane ring of …
Number of citations: 0 www.jstage.jst.go.jp
M Alhudhud, S Sadiq, HN Ngo… - Beneficial …, 2018 - wageningenacademic.com
… with glucose (or isotopically labelled D-glucose-1-13C) were characterised using 1D and 2D-NMR … When labelled D-glucose-1-13C was used as a carbon supplement, the label was …
Number of citations: 0 www.wageningenacademic.com
A Hayashi, Y Yokoyama, Y Kasahara… - Journal of Oleo …, 2007 - jstage.jst.go.jp
Novel four 2, 3-dihydro-1H-imidazo [1, 2-a] pyridine-4-ylium derivatives were obtained with increase of UV absorption at 350 nm and browning of the solution by heating paste lecithin …
Number of citations: 0 www.jstage.jst.go.jp

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